5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications. Key structural features include:
- 3-(4-chlorophenyl) substituent: The electron-withdrawing chlorine atom may influence electronic interactions with biological targets.
- N-cyclohexylamine at position 7: A bulky, aliphatic amine that could modulate solubility and binding kinetics.
Properties
Molecular Formula |
C23H29ClN4 |
|---|---|
Molecular Weight |
397.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H29ClN4/c1-15-21(16-10-12-17(24)13-11-16)22-26-19(23(2,3)4)14-20(28(22)27-15)25-18-8-6-5-7-9-18/h10-14,18,25H,5-9H2,1-4H3 |
InChI Key |
CDRHQTUSMKVGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Amino-5-Tert-Butyl-1H-Pyrazole
The pyrazole precursor is synthesized by reacting tert-butylacetonitrile with hydrazine hydrate in ethanol under reflux (72 hours, 80°C). The resulting intermediate, 3-amino-5-tert-butyl-1H-pyrazole, is isolated via filtration and recrystallized from methanol (yield: 68–75%).
Cyclocondensation with Ethyl Acetoacetate
A mixture of 3-amino-5-tert-butyl-1H-pyrazole (10 mmol), ethyl acetoacetate (12 mmol), and glacial acetic acid (50 mL) is refluxed for 24 hours. The reaction progress is monitored by TLC. After cooling, the mixture is poured into ice water, and the precipitate is filtered and dried to yield 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (yield: 82%).
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C |
| Solvent | Acetic acid |
| Yield | 82% |
Functionalization at Position 3: Introduction of 4-Chlorophenyl Group
The 4-chlorophenyl moiety is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysis.
Halogenation at Position 3
The intermediate from Section 1.2 is treated with phosphorus oxychloride (POCl₃, 15 mmol) and N,N-diisopropylethylamine (DIPEA, 20 mmol) in dichloromethane (DCM) at 0°C for 2 hours. This replaces the hydroxyl group at position 3 with chlorine, yielding 3-chloro-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (yield: 87%).
Suzuki Coupling with 4-Chlorophenylboronic Acid
A mixture of the chlorinated intermediate (5 mmol), 4-chlorophenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (15 mmol) in dioxane/water (4:1, 30 mL) is heated at 90°C for 12 hours under nitrogen. The product, 5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol, is extracted with ethyl acetate and purified via silica gel chromatography (yield: 78%).
Halogenation at Position 7 for Amine Substitution
Phosphorus oxychloride-mediated chlorination activates position 7 for nucleophilic substitution.
Chlorination with POCl₃
The hydroxyl group at position 7 is replaced by chlorine using POCl₃ (10 mmol) and DIPEA (12 mmol) in DCM (20 mL) at room temperature for 6 hours. The product, 7-chloro-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, is isolated by evaporation and washed with cold hexane (yield: 91%).
Nucleophilic Substitution with Cyclohexylamine
The chloro group at position 7 is displaced by cyclohexylamine under mild heating.
Reaction Conditions
A solution of 7-chloro-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (4 mmol) and cyclohexylamine (8 mmol) in isopropanol (30 mL) is heated at 50°C for 5 hours. The mixture is cooled, filtered, and the crude product is recrystallized from ethyl acetate/cyclohexane (1:3) to afford the final compound (yield: 85%).
Optimization Data
| Parameter | Yield (%) |
|---|---|
| Isopropanol, 50°C | 85 |
| DMF, 80°C | 72 |
| THF, 60°C | 68 |
Spectroscopic Characterization and Validation
The final product is characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
¹H-NMR Analysis (400 MHz, CDCl₃)
-
δ 1.42 (s, 9H, tert-butyl)
-
δ 2.58 (s, 3H, C2-CH₃)
-
δ 3.21–3.29 (m, 1H, cyclohexyl CH)
-
δ 7.32–7.45 (m, 4H, 4-chlorophenyl)
HRMS Data
Comparative Analysis of Synthetic Routes
A one-pot cyclization approach offers reduced reaction times but requires stringent control over regioselectivity. Traditional stepwise synthesis provides higher yields at each stage but involves multiple purification steps.
Yield Comparison
Challenges and Mitigation Strategies
-
Steric Hindrance : The tert-butyl group slows substitution at position 7. Mitigated by using excess cyclohexylamine and prolonged heating.
-
Regioselectivity : Competing reactions during cyclocondensation are minimized by using acetic acid as a solvent.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaOCH3, KOtBu, polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 3 (Aryl Group)
The 3-(4-chlorophenyl) group distinguishes this compound from analogues with 3-(4-fluorophenyl) (e.g., ). Fluorine’s smaller size and higher electronegativity may alter target binding compared to chlorine. For instance, fluorinated derivatives in demonstrated potent anti-mycobacterial activity (MIC values <1 µM) , while chlorinated variants like the target compound might exhibit modified potency due to differences in electronic and steric effects.
Substituent Variations at Position 5
Variations at Position 7 (Amine Substituent)
- N-cyclohexyl vs. N-(pyridin-2-ylmethyl) : The cyclohexyl group’s rigidity and bulk may limit binding to targets requiring smaller, flexible amines (e.g., pyridin-2-ylmethyl in ). However, it could reduce off-target interactions, as seen in compounds with N-morpholinylpropyl groups (), which showed improved metabolic stability .
- N-cyclopentyl () : Smaller ring size compared to cyclohexyl may enhance solubility (molecular weight 368.9 vs. ~410 for the target compound) but reduce steric shielding of the pyrimidine core.
Biological Activity
5-tert-butyl-3-(4-chlorophenyl)-N-cyclohexyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activities of this compound are primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazolo[1,5-a]pyrimidine core is known for its ability to modulate kinase activity, which plays a crucial role in cell signaling pathways involved in cancer and inflammation.
Antibacterial Activity
Recent studies have shown that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds with similar functional groups demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Enzyme Inhibition
The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies indicate that it can effectively inhibit AChE activity, thereby enhancing acetylcholine levels in synaptic clefts .
Anticancer Properties
Preliminary research suggests that compounds within this class may exhibit anticancer properties through apoptosis induction and cell cycle arrest in various cancer cell lines. The specific pathways involved include the modulation of p53 and Bcl-2 family proteins .
Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial activity of synthesized pyrazolo derivatives, several compounds exhibited strong inhibitory effects against multiple bacterial strains. The study concluded that the presence of the 4-chlorophenyl group significantly enhanced antibacterial potency .
Study 2: AChE Inhibition
A detailed investigation into the AChE inhibitory activity revealed that the compound's structural features allowed for effective binding to the enzyme's active site. This study utilized molecular docking simulations to predict binding affinities and confirmed these findings through enzyme assays .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
